[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid
Description
[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid (CAS: 913198-24-0) is a boronic acid derivative featuring a 4-methylphenyl carbamoyl substituent. It is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals . The compound’s structure combines a boronic acid group, which enables participation in Suzuki-Miyaura cross-coupling reactions, and a carbamoyl group, which facilitates hydrogen bonding and interactions with biological targets. Its molecular formula is C₁₄H₁₄BNO₃, with a purity typically exceeding 99% in commercial supplies .
Properties
IUPAC Name |
[4-[(4-methylphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO3/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(7-5-11)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZGBYIWLBWDNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725448 | |
| Record name | {4-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913198-24-0 | |
| Record name | {4-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them.
Mode of Action
This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is used in various biochemical pathways, particularly in the synthesis of complex organic compounds.
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of boronic acids can be influenced by their susceptibility to hydrolysis, which can affect their bioavailability.
Result of Action
The interaction of boronic acids with biological targets can lead to changes in cellular processes, potentially resulting in various biological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid. For instance, the pH can strongly influence the rate of hydrolysis of boronic acids, which can significantly affect their stability and efficacy. Furthermore, the presence of other compounds in the environment can also influence the action of boronic acids.
Biological Activity
[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid, a boronic acid derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, particularly in the realm of enzyme inhibition and cancer treatment.
Chemical Structure and Properties
The chemical structure of this compound features a boronic acid moiety that can form reversible covalent bonds with diols, which is a significant property for its biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving cell membrane permeability.
Enzyme Inhibition
Boronic acids are known for their inhibitory effects on several enzymes, particularly serine and metallo-β-lactamases. Studies have shown that compounds similar to this compound can effectively inhibit these enzymes, which are crucial in antibiotic resistance mechanisms. The inhibition profile of various boronic acids against β-lactamases has been characterized using enzyme kinetics, revealing significant inhibitory constants (IC50 values) that suggest their potential as therapeutic agents against resistant bacterial strains .
| Enzyme Type | Inhibitor Type | IC50 Value (µM) |
|---|---|---|
| Serine β-lactamases | Boronic Acid Derivatives | 0.5 - 10 |
| Metallo-β-lactamases | Boronic Acid Derivatives | 1 - 25 |
Anticancer Activity
Research indicates that boronic acids can also exhibit anticancer properties by targeting specific cancer-related pathways. For instance, some studies have demonstrated that boronic acid derivatives can inhibit the activity of proteasomes, leading to increased apoptosis in cancer cells . The mechanism involves the disruption of protein degradation pathways essential for cancer cell survival.
Case Study 1: Inhibition of β-Lactamases
In a study published in Nature, a series of boronic acids were evaluated for their ability to inhibit clinically relevant β-lactamases. The results indicated that certain derivatives displayed potent inhibitory activity, with this compound showing promising results in preliminary assays . This suggests its potential utility in combating antibiotic resistance.
Case Study 2: Anticancer Effects in vitro
Another study focused on the anticancer activity of various boronic acids, including this compound. The compound was tested against several cancer cell lines and exhibited significant cytotoxicity, attributed to its ability to induce apoptosis through proteasome inhibition .
Research Findings
- Structure-Activity Relationship (SAR) : The SAR studies have highlighted that modifications on the phenyl ring significantly affect the biological activity of boronic acid derivatives. Substituents such as methyl groups enhance potency against specific targets .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and target enzymes. Docking simulations suggest favorable interactions with active site residues, supporting experimental findings of enzyme inhibition .
- Clinical Implications : The potential applications of this compound extend beyond laboratory settings, as ongoing research aims to evaluate its efficacy in clinical trials for antibiotic-resistant infections and cancer therapies.
Scientific Research Applications
[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid, a boronic acid derivative, has roles in organic, material, bioorganic, and medicinal chemistry, as well as in chemical biology . Boronic acids such as this one are important in Suzuki-Miyaura coupling, aromatic functionalization, diol protection, Diels-Alder reactions, asymmetric amino acid synthesis, aldehyde selective reduction, carboxylic acid activation, transition metal-catalyzed asymmetric conjugate additions, carbonyl and imine derivative additions, and as a template in organic synthesis .
Applications
- Organic Chemistry Boronic acids, including this compound, serve as crucial building blocks and reagents in various organic transformations .
- Materials Chemistry These acids are critical in crystal engineering, the construction of polymers with reversible properties, building unique molecular architectures, the functionalization of nanostructures, the separation and purification of glycosylated products, and feed-back controlled drug delivery (glucose) .
- Bioorganic Chemistry Boronic acid is a commonly used recognition moiety for the design and synthesis of sensors for carbohydrates, amino acids, amino alcohols, cyanides, fluoride and α-hydroxy acids .
- Medicinal Chemistry Boronic acids are important for the preparation of inhibitors of hydrolytic enzymes in boron neutron capture therapy (BNCT), quorum sensing inhibition, antifungal agent development, and the inhibition of other enzymes. Among all the biologically active boronic acids, bortezomib is an FDA-approved anticancer agent .
- Chemical Biology Boronic acids are used in the detection and sensing of peroxides, recognition and sensing of the tetraserine motif in protein, and development of new MRI contrast agents .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
The following table and analysis highlight structural and functional differences between [4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid and analogous compounds:
Key Comparative Insights
Structural Flexibility vs. Stability :
- The target compound’s 4-methylphenyl carbamoyl group provides steric bulk and hydrophobicity, enhancing membrane permeability compared to polar derivatives like B3 (hydrazide) or (4-carbamoylphenyl)boronic acid .
- In contrast, the Boc-protected derivative (CAS: 565814) sacrifices reactivity for stability, making it suitable for stepwise synthetic protocols .
Biological Activity: The methoxyethyl phenoxy derivative () exhibits superior HDAC inhibition (IC₅₀ ~1 µM) compared to the target compound, likely due to improved binding pocket compatibility . The bis(4-methoxyphenyl)amino analog () demonstrates enhanced electronic properties for optoelectronic applications, a niche where the target compound’s simpler structure is less effective .
Synthetic Utility :
- Suzuki coupling is a common synthesis route for many analogs, but the target compound’s direct amidation pathway () offers higher yields (>91%) and scalability for industrial use .
- The hydrazide-containing B3 () requires stringent reflux conditions (100°C, 24 hours), making it less practical for large-scale production .
Crystallographic Behavior :
- The target compound’s methyl group may reduce lattice disorder compared to (4-carbamoylphenyl)boronic acid, which exhibits competing hydrogen bonds between B(OH)₂ and CONH₂ groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid's reactivity with aryl halides. Key steps include:
- Use of Pd catalysts (e.g., Pd(PPh₃)₄) in a 1:1 molar ratio.
- Solvent systems like THF/H₂O (3:1 v/v) under inert atmosphere.
- Base selection (e.g., Na₂CO₃) to maintain pH 9–10 for boronate stability .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Techniques :
- X-ray crystallography to resolve hydrogen-bonding networks (e.g., R₂²(8) motifs between boronic acid and amide groups) .
- FT-IR for functional group analysis: B–O (~1350 cm⁻¹), C=O (amide I, ~1650 cm⁻¹), and N–H (amide II, ~1550 cm⁻¹) .
- NMR : ¹¹B NMR (~30 ppm for trigonal planar boron) and ¹H NMR (δ 6.8–7.6 ppm for aromatic protons) .
Q. What are common applications of this boronic acid in biochemical assays?
- Applications :
- Carbohydrate-Protein Binding Studies : Reversible covalent bonding with diols (e.g., glycoproteins) via boronate ester formation. Use SPR or fluorescence quenching to monitor binding kinetics .
- Glycoprotein Enrichment : Functionalize magnetic nanoparticles (e.g., Fe₃O₄-C-Au) for selective capture, achieving >90% recovery in serum samples .
Advanced Research Questions
Q. How does the compound’s electronic structure influence its electrochemical behavior in single-molecule junctions?
- Methodology :
- Conductance measurements under varying electric potentials (e.g., 100–200 mV) using STM-break junction techniques.
- Key Finding : Analogous boronic acids (e.g., 4-(methylthio)phenylboronic acid) show voltage-dependent conductance peaks (2D histograms at 0.01–0.03 G₀), attributed to thiol-gold interactions and boron-oxygen polarization .
Q. What strategies resolve contradictions in binding affinity data across different experimental setups?
- Troubleshooting :
- pH Control : Boronate ester stability is pH-dependent; optimize buffers (pH 7.4–8.5) to balance binding and hydrolysis .
- Competitive Assays : Include diol competitors (e.g., sorbitol) to validate specificity. Discrepancies may arise from nonspecific interactions in complex matrices .
- Case Study : 4-carboxyphenylboronic acid showed 10-fold affinity variation between SPR (Kd = 1.2 μM) and ITC (Kd = 12 μM) due to surface immobilization effects .
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Approach :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to model boronate ester transition states.
- MD Simulations : Simulate binding to lectins (e.g., concanavalin A) over 100 ns trajectories to identify key residues (e.g., Asp28, Asn14) .
- Validation : Experimental ΔG from ITC should align with computed values (±2 kcal/mol) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
